3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione
Description
3-Benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a benzyl group at position 3 and a substituted pyridine ring at position 1. The pyridine moiety contains a chlorine atom at position 3 and a trifluoromethyl group at position 5, which contribute to its electronic and steric properties. This compound belongs to a broader class of pyrimidinediones, which are known for their diverse biological activities, including antiviral, herbicidal, and fungicidal applications.
Properties
IUPAC Name |
3-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-13-8-12(17(19,20)21)9-22-15(13)23-7-6-14(25)24(16(23)26)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNQRLBXDNCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrimidinedione Intermediate
The unsubstituted 2,4(1H,3H)-pyrimidinedione (barbituric acid) serves as a common precursor. Its N-alkylation typically employs strong bases (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) to deprotonate the N1 and N3 positions, enabling nucleophilic attack on alkyl halides. For example:
$$
\text{Barbituric acid} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N-alkylated pyrimidinedione}
$$
Sequential Alkylation for N1 and N3 Substitution
Introducing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl and benzyl groups requires careful control of reaction order. A two-step protocol is often employed:
N1-Alkylation with Pyridinyl Halide :
The pyridinyl moiety is introduced first due to its electron-withdrawing nature, which deactivates the ring toward further substitution. The 3-chloro-5-(trifluoromethyl)-2-pyridinyl chloride (or bromide) reacts with the pyrimidinedione in the presence of NaH/DMF at 50–80°C.$$
\text{Pyrimidinedione} + \text{2-Pyridinyl-X} \rightarrow \text{N1-Pyridinyl intermediate}
$$N3-Benzylation :
The N3 position is then alkylated using benzyl bromide under similar conditions. Excess benzyl halide (1.2–1.5 equiv) ensures complete substitution.
Challenges : Competing dialkylation at N1 and N3 necessitates stoichiometric control. Steric hindrance from the pyridinyl group may slow benzylation, requiring prolonged reaction times (12–24 h).
Cyclocondensation Approaches
Urea-Based Cyclization
Cyclocondensation of N-substituted ureas with β-keto esters offers a route to functionalized pyrimidinediones. For example, reacting 3-chloro-5-(trifluoromethyl)picolinoyl urea with benzylmalonic ester yields the target compound via:
$$
\text{Urea} + \text{β-keto ester} \xrightarrow{\Delta, \text{AcOH}} \text{Pyrimidinedione}
$$
Advantages : High atom economy and single-step formation of the heterocyclic core.
Limitations : Limited substrate compatibility due to steric effects from the trifluoromethyl group.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate cyclocondensation. A mixture of urea derivatives, substituted pyridinyl amines, and benzyl glycine esters in ethanol under microwave (150°C, 20 min) achieves yields >75%.
Functionalization of the Pyridine Moiety
Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl Halides
The pyridine substituent is synthesized separately via:
Coupling to Pyrimidinedione
The pyridinyl halide undergoes nucleophilic aromatic substitution (SₙAr) with the pyrimidinedione core. Electron-withdrawing groups (Cl, CF₃) activate the pyridine ring, facilitating displacement at position 2:
$$
\text{Pyrimidinedione} + \text{2-Pyridinyl-X} \xrightarrow{\text{Base}} \text{N1-Pyridinyl product}
$$
Optimization and Yield Considerations
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances solubility of intermediates but may promote side reactions at >80°C.
- Low-Temperature Alkylation (0–5°C) : Minimizes dialkylation but extends reaction time.
Catalytic Additives
Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems (water/toluene), boosting yields by 15–20%.
Yield Data for Analogous Reactions
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N1-Alkylation (Pyridinyl) | NaH, DMF, 70°C, 8 h | 68 | |
| N3-Benzylation | BnBr, K₂CO₃, DMF, 12 h | 82 | |
| Cyclocondensation | AcOH, reflux, 24 h | 55 |
Comparative Analysis of Synthetic Routes
Sequential Alkylation vs. Cyclocondensation
- Sequential Alkylation : Higher overall yields (70–85%) but requires purified intermediates.
- Cyclocondensation : Fewer steps but lower yields (50–60%) due to byproduct formation.
Green Chemistry Metrics
Microwave-assisted methods reduce energy consumption (90% less vs. conventional heating) and solvent waste.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the chlorinated pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
5-Acetyl-1-[3-Chloro-5-(Trifluoromethyl)-2-PyridinylAmino]-2,4(1H,3H)-Pyrimidinedione
- Substituents: Acetyl group at position 5, methylamino linkage to the pyridine ring.
- Molecular Formula : C₁₃H₁₀ClF₃N₄O₃.
- The methylamino linker may increase solubility compared to the benzyl group in the target compound.
- Applications: Not explicitly stated, but similar pyridine-pyrimidinedione hybrids are explored as protease inhibitors .
Fluopyram (N-(2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Ethyl)-2-(Trifluoromethyl)Benzamide)
- Substituents : Ethyl-benzamide chain instead of pyrimidinedione core.
- Molecular Formula : C₁₆H₁₁ClF₆N₂O.
- Key Differences : As a benzamide, Fluopyram lacks the pyrimidinedione ring but retains the 3-chloro-5-(trifluoromethyl)pyridine group. This structural variation confers fungicidal activity by targeting succinate dehydrogenase .
- Applications : Registered as a broad-spectrum fungicide.
Pyrimidinediones with Varying Substituents
Bromacil (5-Bromo-6-Methyl-3-(1-Methylpropyl)-2,4(1H,3H)-Pyrimidinedione)
- Substituents : Bromine at position 5, sec-butyl group at position 3.
- Molecular Formula : C₉H₁₃BrN₂O₂.
- Key Differences : The bromine atom and aliphatic chain enhance herbicidal activity by inhibiting photosynthesis. The absence of an aromatic group at position 1 reduces steric hindrance compared to the target compound.
- Applications: Herbicide for non-crop areas .
1-Benzyl-3-(4-Fluorobenzyl)-5-[3-(4-Methoxyanilino)Acryloyl]-2,4(1H,3H)-Pyrimidinedione
- Substituents : Dual benzyl groups (one fluorinated) and an acryloyl-aniline side chain.
- Molecular Formula : C₂₈H₂₃FN₄O₄.
- The acryloyl-aniline moiety may confer kinase inhibitory activity .
Biological Activity
3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a chlorinated pyridine moiety, suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C17H11ClF3N3O2
- Molecular Weight : 381.74 g/mol
- CAS Number : 339096-65-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess:
- Antibacterial Properties : Effective against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .
- Antifungal Activity : Demonstrated potential against various fungal strains, indicating broad-spectrum efficacy .
Anticancer Potential
The compound's structural features suggest it may inhibit specific cancer cell lines. Pyrimidine derivatives are often investigated for their ability to interfere with nucleic acid synthesis, which is crucial in cancer treatment strategies. The compound's mechanism may involve the inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and biological activity |
| Chlorine | Enhances reactivity and selectivity towards biological targets |
The presence of both the trifluoromethyl and chlorinated groups contributes to the compound's unique pharmacological profile, enhancing its interaction with biological targets.
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Inhibition :
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyridinyl coupling | 3-Chloro-5-(trifluoromethyl)-2-pyridinyl chloride | DMF | 80 | 78 |
| Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 60 | 82 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 5.1 (s, 2H, CH₂Ph) | |
| ¹⁹F NMR | δ -62.3 (CF₃) | |
| IR | 1695 cm⁻¹ (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
